

A Methodological Guide to the Thermodynamic Characterization of N-Bromomorpholine

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Compound of Interest

Compound Name: *N-bromomorpholine*

CAS No.: 98022-77-6

Cat. No.: B14351178

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Abstract: **N-bromomorpholine** is a halogenated derivative of the versatile morpholine scaffold, a core component in numerous pharmacologically active compounds. Despite its relevance, a comprehensive public dataset of its fundamental thermodynamic properties is conspicuously absent from the scientific literature. This technical guide addresses this knowledge gap not by presenting non-existent data, but by providing a robust methodological framework for its determination. This document serves as a roadmap for researchers in medicinal chemistry, chemical engineering, and drug development to experimentally and computationally characterize **N-bromomorpholine**, ensuring data integrity and enabling deeper insights into its stability, reactivity, and handling.

Introduction: The Significance of N-Bromomorpholine and Its Thermodynamic Profile

Morpholine and its derivatives are foundational building blocks in medicinal chemistry, appearing in a wide array of approved drugs due to their favorable physicochemical properties and ability to form key interactions with biological targets^[1]. The introduction of a bromine atom to the morpholine nitrogen creates **N-bromomorpholine** (also known as 4-bromomorpholine),

a reagent-grade compound with potential applications in synthesis and as a structural motif in novel therapeutics.

The thermodynamic properties of a molecule—such as its enthalpy of formation ($\Delta_f H^\circ$), Gibbs free energy of formation ($\Delta_f G^\circ$), entropy (S°), and heat capacity (C_p)—are critical to understanding its intrinsic stability and reactive potential. For drug development professionals, this data is indispensable for:

- **Process Safety and Hazard Analysis:** Understanding the energy release potential during synthesis or decomposition.
- **Reaction Optimization:** Predicting equilibrium constants and reaction spontaneity.
- **Stability and Formulation:** Assessing shelf-life, degradation pathways, and compatibility with excipients.
- **Computational Modeling:** Providing baseline parameters for molecular dynamics and quantitative structure-activity relationship (QSAR) studies[2].

Given the lack of published data, this guide outlines the authoritative, self-validating experimental and computational protocols required to establish a comprehensive thermodynamic profile for **N-bromomorpholine**.

Known Physical Properties and the Morpholine Baseline

While thermodynamic data is unavailable, basic computed physical properties for **N-bromomorpholine** have been reported. These serve as a starting point for experimental design.

Property	Value	Source
Molecular Formula	C4H8BrNO	PubChem[3]
Molecular Weight	166.02 g/mol	PubChem[3]
IUPAC Name	4-bromomorpholine	PubChem[3]
CAS Number	98022-77-6	PubChem[3]

As a reference, the parent compound, morpholine, is well-characterized. Its thermodynamic properties provide a valuable baseline for estimating and later validating the properties of its N-bromo derivative.

Property (Morpholine, Liquid)	Value	Units	Source
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	-186.7 ± 0.6	kJ/mol	NIST[4][5]
Standard Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	-2673.6 ± 0.6	kJ/mol	NIST[4][5]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	45.0 ± 0.4	kJ/mol	NIST[4][5]

The N-Br bond is inherently weaker and more polarizing than the N-H bond of morpholine, suggesting that **N-bromomorpholine** will be significantly less stable and more reactive. The goal of the following protocols is to quantify these differences.

Experimental Determination of Thermodynamic Properties

A multi-technique approach is essential for a complete and cross-validated thermodynamic characterization. The primary experimental techniques are calorimetry and thermal analysis.

Enthalpy of Formation via Combustion Calorimetry

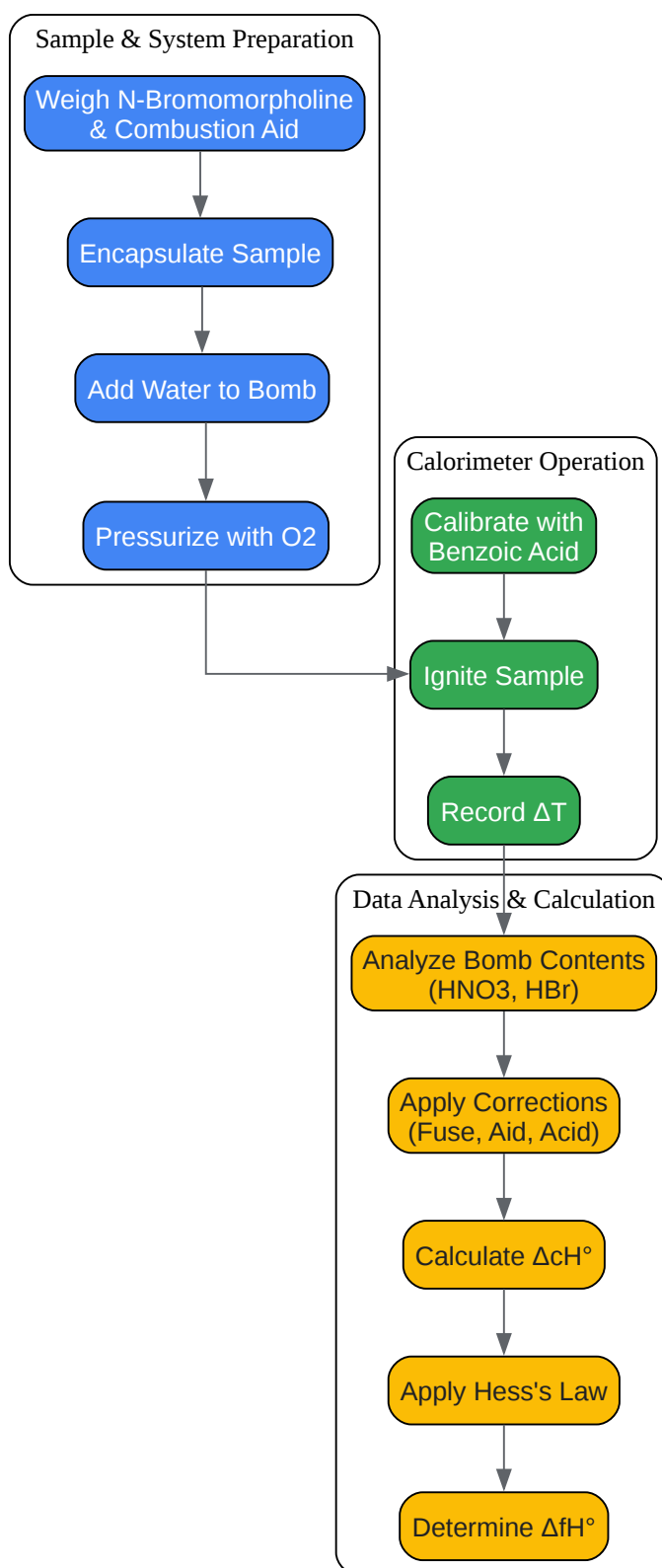
The standard enthalpy of formation ($\Delta_f H^\circ$) is the most critical parameter describing a compound's intrinsic stability. For an organic compound containing C, H, Br, N, and O, the most reliable method is oxygen bomb calorimetry.

Causality and Self-Validation: This technique directly measures the heat released during complete combustion ($\Delta_c H^\circ$). By applying Hess's Law and using the precisely known enthalpies of formation for the combustion products (CO_2 , H_2O , N_2 , and aqueous HBr), the enthalpy of formation of the reactant (**N-bromomorpholine**) can be calculated with high precision. The system is self-validating through the use of a standard calibrant (typically benzoic acid) to determine the calorimeter's heat capacity and by ensuring complete combustion through analysis of the final products.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed pellet (approx. 1 g) of high-purity **N-bromomorpholine** is prepared. To ensure complete combustion and handle the formation of corrosive HBr , the sample is often encapsulated in a gelatin capsule with a known amount of a combustion aid (e.g., mineral oil). A small amount of distilled water is added to the bomb to ensure all bromine is converted to aqueous HBr .
- **Calibration:** The heat capacity of the calorimeter is determined by combusting a certified benzoic acid standard under identical conditions.
- **Combustion:** The sealed bomb is pressurized with high-purity oxygen (approx. 30 atm) and submerged in a precisely measured volume of water in the calorimeter jacket. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.
- **Analysis:** The contents of the bomb are analyzed post-combustion to confirm complete reaction and quantify the amount of nitric acid formed as a byproduct.
- **Calculation:** The heat of combustion is calculated from the ΔT and the calorimeter's heat capacity, with corrections applied for the fuse wire ignition, combustion aid, and nitric acid formation. The standard enthalpy of formation is then derived using Hess's Law.

Workflow for Combustion Calorimetry



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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is essential for measuring heat capacity (C_p) as a function of temperature and for identifying phase transitions (e.g., melting, decomposition).[6]

Causality and Self-Validation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This differential heat flow is directly proportional to the sample's heat capacity. The instrument is calibrated with standards of known melting points and enthalpies of fusion (e.g., indium, zinc). The two-state model used for analyzing transitions provides a robust framework for extracting thermodynamic parameters.[6]

Experimental Protocol:

- **Sample Preparation:** A small, precisely weighed amount of **N-bromomorpholine** (2-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan (to prevent reaction). An empty, sealed pan is used as the reference.
- **Calibration:** Temperature and enthalpy are calibrated using certified standards (e.g., indium).
- **Heat Capacity Measurement:** The sample and reference are subjected to a modulated temperature program (e.g., -50°C to 200°C at $10^{\circ}\text{C}/\text{min}$). The reversing heat flow signal is used to calculate C_p .
- **Decomposition Analysis:** A separate experiment is run at a higher temperature range in a single heating ramp to determine the onset temperature and enthalpy of decomposition.
- **Data Analysis:** The resulting thermogram is analyzed to determine the melting point (T_m), enthalpy of fusion ($\Delta_{\text{fus}}H$), and the temperature dependence of heat capacity ($C_p(T)$).

Computational Determination of Thermodynamic Properties

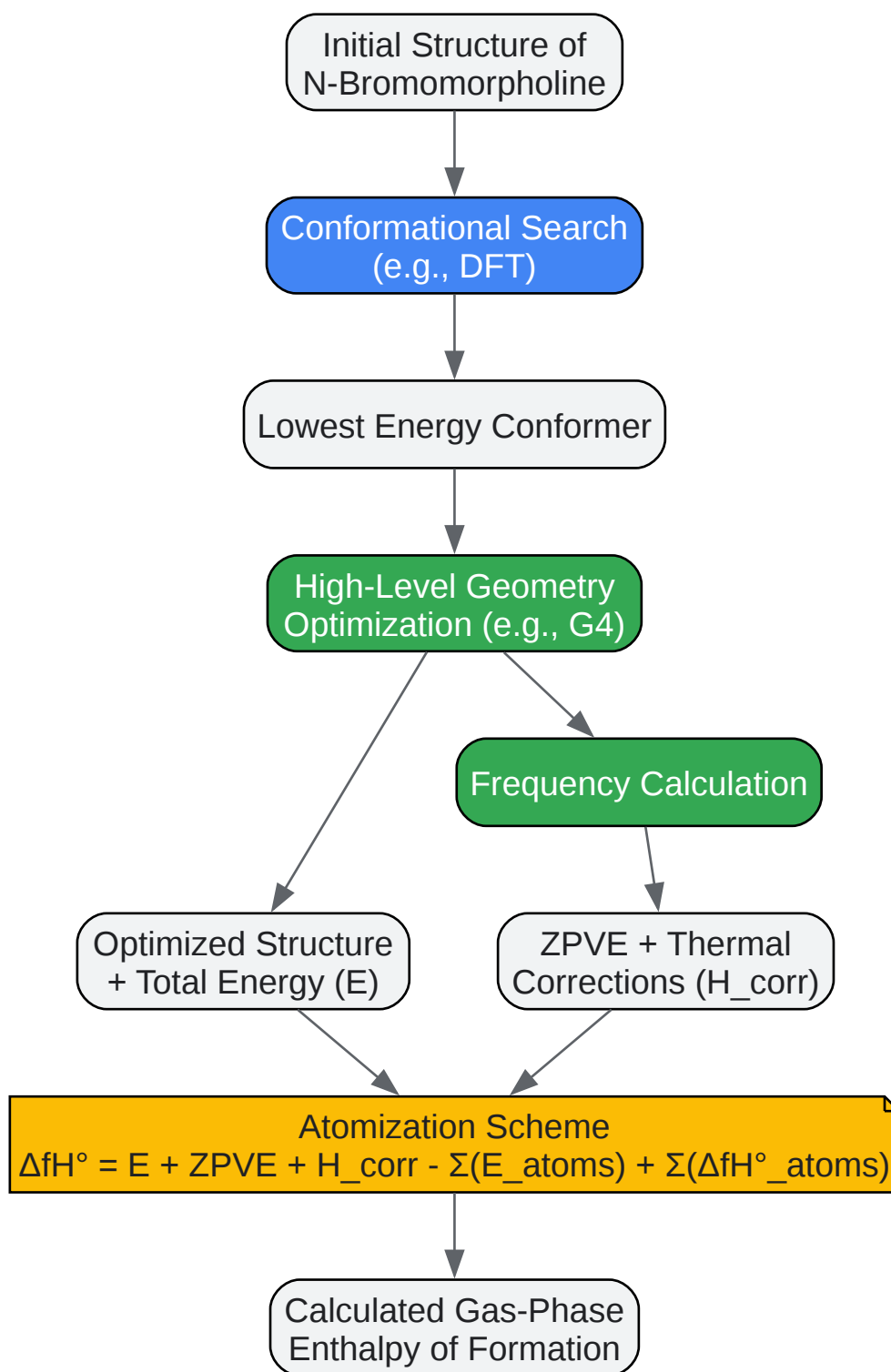
In parallel with experimental work, high-level ab initio calculations provide theoretical validation and deeper insight into molecular properties.

Causality and Self-Validation: Computational chemistry methods solve the electronic Schrödinger equation to determine a molecule's total electronic energy.[7] By calculating this energy, along with vibrational frequencies (for zero-point vibrational energy and thermal corrections), one can derive thermodynamic properties like the enthalpy of formation.[7] The trustworthiness of these calculations relies on using well-established, high-level theoretical models (e.g., G3, G4, W1) and cross-validating results against experimental data for structurally similar compounds. The Active Thermochemical Tables (ATcT) approach, which uses a thermochemical network to solve for properties, represents the gold standard for high-accuracy computational thermochemistry.[8]

Computational Protocol:

- **Conformational Search:** Identify the lowest energy conformer(s) of **N-bromomorpholine** using a computationally inexpensive method (e.g., DFT with a moderate basis set).
- **Geometry Optimization:** Optimize the geometry of the lowest-energy conformer using a high-level method (e.g., CCSD(T) or a composite method like G4).
- **Frequency Calculation:** Perform a vibrational frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- **Atomization Energy Calculation:** Calculate the total electronic energy of the optimized molecule and its constituent atoms (C, H, Br, N, O).
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 0 K is calculated by combining the computed atomization energy with the experimentally known enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated thermal corrections.[7][9]

Logical Flow for Computational Thermochemistry



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Caption: A streamlined workflow for the ab initio calculation of enthalpy.

Conclusion: Towards a Complete Dataset

The thermodynamic properties of **N-bromomorpholine** are fundamental to its safe and effective use in research and development. While this data is not currently in the public domain, the experimental and computational protocols detailed in this guide provide a clear and reliable pathway for its determination. By combining high-precision bomb calorimetry, differential scanning calorimetry, and state-of-the-art computational chemistry, a comprehensive and cross-validated thermodynamic profile can be established. This foundational data will empower scientists to better predict the behavior of **N-bromomorpholine**, accelerating innovation while ensuring the highest standards of scientific integrity and safety.

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